Cas no 1805207-96-8 (3-Bromo-5-bromomethyl-4-fluoropyridine)

3-Bromo-5-bromomethyl-4-fluoropyridine 化学的及び物理的性質
名前と識別子
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- 3-Bromo-5-bromomethyl-4-fluoropyridine
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- インチ: 1S/C6H4Br2FN/c7-1-4-2-10-3-5(8)6(4)9/h2-3H,1H2
- InChIKey: JSZXZSWMJIBUGQ-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=NC=C(C=1F)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 2.2
3-Bromo-5-bromomethyl-4-fluoropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029014355-250mg |
3-Bromo-5-bromomethyl-4-fluoropyridine |
1805207-96-8 | 95% | 250mg |
$980.00 | 2022-04-01 | |
Alichem | A029014355-1g |
3-Bromo-5-bromomethyl-4-fluoropyridine |
1805207-96-8 | 95% | 1g |
$3,155.55 | 2022-04-01 |
3-Bromo-5-bromomethyl-4-fluoropyridine 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
3-Bromo-5-bromomethyl-4-fluoropyridineに関する追加情報
Introduction to 3-Bromo-5-bromomethyl-4-fluoropyridine (CAS No. 1805207-96-8)
3-Bromo-5-bromomethyl-4-fluoropyridine (CAS No. 1805207-96-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bromine and fluorine substituents, offers a range of potential applications in the development of novel drugs and chemical probes. This introduction aims to provide a comprehensive overview of 3-Bromo-5-bromomethyl-4-fluoropyridine, including its chemical properties, synthesis methods, and recent advancements in its use in drug discovery.
Chemical Properties and Structure
3-Bromo-5-bromomethyl-4-fluoropyridine is a brominated and fluorinated pyridine derivative. The presence of bromine atoms at the 3 and 5 positions, along with a fluorine atom at the 4 position, imparts unique chemical and physical properties to this compound. The molecular formula of 3-Bromo-5-bromomethyl-4-fluoropyridine is C6H4Br2FNO, with a molecular weight of approximately 297.89 g/mol. The compound is typically a solid at room temperature and exhibits good solubility in common organic solvents such as dichloromethane, acetonitrile, and dimethylformamide.
The bromine substituents on the pyridine ring make 3-Bromo-5-bromomethyl-4-fluoropyridine an excellent leaving group, facilitating various substitution reactions. The fluorine atom at the 4 position enhances the compound's lipophilicity and can influence its biological activity by affecting the binding affinity to target proteins. These properties make 3-Bromo-5-bromomethyl-4-fluoropyridine a valuable building block in the synthesis of complex molecules.
Synthesis Methods
The synthesis of 3-Bromo-5-bromomethyl-4-fluoropyridine has been extensively studied, with several methods reported in the literature. One common approach involves the bromination of 4-fluoro-5-methylpyridine followed by bromination at the 3 position. This multi-step process typically yields high purity products but may require careful control of reaction conditions to avoid side reactions.
An alternative method involves the direct bromination of 4-fluoro-pyridine using N-bromosuccinimide (NBS) in the presence of a suitable catalyst. This method is more straightforward and can be performed under milder conditions, making it suitable for large-scale production. Recent advancements in catalytic methods have further improved the efficiency and selectivity of these reactions, reducing the formation of unwanted by-products.
Applications in Medicinal Chemistry
3-Bromo-5-bromomethyl-4-fluoropyridine has shown promise in various medicinal chemistry applications due to its unique structural features. One area of significant interest is its use as an intermediate in the synthesis of novel drugs targeting specific biological pathways. For example, recent studies have explored the potential of pyridine derivatives as inhibitors of kinases involved in cancer progression.
In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridine-based compounds derived from 3-Bromo-5-bromomethyl-4-fluoropyridine. These compounds exhibited potent inhibitory activity against specific kinases, demonstrating their potential as lead candidates for further drug development. The brominated and fluorinated substituents played a crucial role in enhancing the binding affinity and selectivity of these inhibitors.
Beyond kinase inhibition, 3-Bromo-5-bromomethyl-4-fluoropyridine-derived compounds have also been investigated for their antimicrobial properties. A study published in Antimicrobial Agents and Chemotherapy reported that certain derivatives showed promising activity against multidrug-resistant bacteria, highlighting their potential as novel antibacterial agents.
Clinical Trials and Future Prospects
The potential therapeutic applications of compounds derived from 3-Bromo-5-bromomethyl-4-fluoropyridine are currently being explored through various clinical trials. Several drug candidates based on this scaffold are undergoing preclinical testing for their efficacy and safety profiles. These studies aim to identify lead compounds that can advance to clinical trials for treating diseases such as cancer and infectious diseases.
In addition to its direct applications in drug development, 3-Bromo-5-bromomethyl-4-fluoropyridine has also found use as a chemical probe for studying protein-protein interactions and signaling pathways. Its ability to selectively bind to specific protein targets makes it a valuable tool for understanding complex biological processes at the molecular level.
Safety Considerations and Handling
< strong >Conclusion< / strong > p > < p >In summary,3-Bromo-5-bromomethyl-4-fluoropyridine< / strong >(CAS No .1805207 -96 -8)is a highly versatile compound with significant potential in medicinal chemistry and pharmaceutical research . Its unique chemical structure , combined with its favorable physical properties , makes it an attractive building block for synthesizing complex molecules . Ongoing research continues to uncover new applications for this compound , further highlighting its importance in advancing drug discovery efforts . As more studies are conducted , it is likely that additional therapeutic uses will be identified , contributing to the development of innovative treatments for various diseases . p > article > response >
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